N-[4-(Acetylamino)benzoyl]-beta-alanine

Pharmacology Receptor Binding Off-target Screening

Procure N-[4-(Acetylamino)benzoyl]-β-alanine (CAS 212198-64-6) as a fully characterized Balsalazide process impurity and conjugated metabolite reference standard. Unlike generic impurities, this compound carries a validated non-genotoxic profile (Ames, mouse lymphoma, chromosomal aberration assays) essential for ICH Q3A/Q3B-compliant ANDA submissions. Its unique LC-MS/MS fragmentation pattern and α1A adrenergic receptor binding data (Ki = 126–138 nM) provide a defined analytical and pharmacological benchmark—minimizing method failure risk and regulatory queries during stability-indicating HPLC validation.

Molecular Formula C12H14N2O4
Molecular Weight 250.254
CAS No. 212198-64-6
Cat. No. B570001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Acetylamino)benzoyl]-beta-alanine
CAS212198-64-6
Molecular FormulaC12H14N2O4
Molecular Weight250.254
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCC(=O)O
InChIInChI=1S/C12H14N2O4/c1-8(15)14-10-4-2-9(3-5-10)12(18)13-7-6-11(16)17/h2-5H,6-7H2,1H3,(H,13,18)(H,14,15)(H,16,17)
InChIKeyQKDSDLFJOCMYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)benzoyl]-beta-alanine (CAS 212198-64-6) – Key Identity, Impurity Role, and Core Research Applications


N-[4-(Acetylamino)benzoyl]-beta-alanine (CAS 212198-64-6), also referred to as 3-[(4-acetamidophenyl)formamido]propanoic acid or N-acetyl-4-aminobenzoyl-β-alanine, is a synthetic organic compound characterized by a β-alanine backbone conjugated to a 4-acetamidobenzoyl group . It is primarily recognized as a process-related impurity and a conjugated metabolite of Balsalazide disodium (B116300), a prodrug used in the treatment of ulcerative colitis . This compound is also available as a deuterated analogue, N-[4-(Acetylamino)benzoyl-d4]-β-alanine, which serves as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis in pharmaceutical research . Its molecular formula is C12H14N2O4 with a molecular weight of 250.25 g/mol .

Why N-[4-(Acetylamino)benzoyl]-beta-alanine (CAS 212198-64-6) Cannot Be Replaced by General β-Alanine Derivatives or Unspecified Impurity Standards


While many β-alanine derivatives or generic impurity standards may appear interchangeable in a catalog, the specific acetylated benzoyl substitution on N-[4-(Acetylamino)benzoyl]-beta-alanine confers a distinct pharmacological and analytical fingerprint. As a defined metabolite of Balsalazide, it has a validated, non-genotoxic profile in standardized regulatory assays (Ames test, mouse lymphoma assay) that cannot be assumed for structurally similar but untested impurities [1]. Furthermore, its unique retention time and mass spectrometric fragmentation pattern, essential for accurate quantification in pharmacokinetic studies, differ from its non-acetylated precursor (4-aminobenzoyl-β-alanine) and other Balsalazide-related impurities [2]. Relying on a generic 'Balsalazide impurity' without specific identity confirmation risks analytical method failure and regulatory non-compliance. The quantitative binding affinity for the alpha-1A adrenergic receptor (Ki = 126–138 nM) also establishes a defined biological reference point that distinguishes this compound from other impurities lacking such characterized off-target interactions [3].

Quantitative Differentiation of N-[4-(Acetylamino)benzoyl]-beta-alanine (CAS 212198-64-6) from Analogs and Precursors


Alpha-1A Adrenergic Receptor Binding Affinity: A Characterized Off-Target Profile

This compound demonstrates moderate binding affinity for the alpha-1A adrenergic receptor. In a radioligand displacement assay using rat submaxillary gland tissue, the Ki was determined to be 126 nM, and in a bovine clone assay, the Ki was 138 nM [1]. While a direct head-to-head comparison with the parent drug Balsalazide is not available, the established Ki values for the unlabeled compound and its EC50 of 275 nM in rabbit urethra tissue [1] provide a quantitative benchmark. This contrasts with the absence of such receptor binding data for the non-acetylated precursor 4-aminobenzoyl-β-alanine, highlighting the impact of acetylation on pharmacological promiscuity.

Pharmacology Receptor Binding Off-target Screening

Inhibition of Human D-Amino Acid Oxidase (DAO): A Unique Enzymatic Interaction

The compound inhibits human recombinant D-amino acid oxidase (DAO) with an IC50 of 1.45 × 10⁶ nM (1.45 mM) when D-alanine is the substrate, and 9.00 × 10⁵ nM (900 µM) when D-serine is the substrate [1]. It shows weak inhibition of human D-aspartate oxidase (DDO) with an IC50 of 1.00 × 10⁷ nM (10 mM) [1]. While these IC50 values indicate low potency, the specificity of this interaction distinguishes it from many other Balsalazide impurities that have not been characterized for DAO inhibition. The quantitative data allow direct comparison with known DAO inhibitors.

Enzymology Neuroscience D-serine Metabolism

Non-Inhibition of Major Cytochrome P450 Enzymes: Validated Lack of Drug-Drug Interaction Risk

In an in vitro study using human liver microsomes, N-[4-(Acetylamino)benzoyl]-beta-alanine (referred to as N-acetyl-4-aminobenzoyl-β-alanine) did not inhibit the major CYP enzymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 [1]. This is in contrast to the parent drug Balsalazide, which is extensively metabolized. The lack of CYP inhibition is a critical differentiator for this metabolite, confirming it does not pose a risk for drug-drug interactions via these pathways, a property that cannot be assumed for all Balsalazide-related impurities without specific testing.

Drug Metabolism ADME-Tox CYP Inhibition

Deuterated Analog Availability: Enabling Precise LC-MS/MS Quantification

A deuterium-labeled analog, N-[4-(Acetylamino)benzoyl-d4]-β-alanine, is commercially available for use as an internal standard . The incorporation of four deuterium atoms on the benzene ring (positions 2,3,5,6) results in a mass shift of +4 Da (molecular weight 254.28 g/mol vs. 250.25 g/mol for the unlabeled compound) . This allows for accurate, matrix-effect-corrected quantification of the unlabeled compound in biological fluids via isotope dilution LC-MS/MS. This direct availability contrasts with many other Balsalazide impurities for which stable isotope-labeled analogs are not commercially supplied, limiting precise analytical method development.

Bioanalysis LC-MS/MS Isotope Dilution

High-Value Application Scenarios for N-[4-(Acetylamino)benzoyl]-beta-alanine (CAS 212198-64-6) in Pharmaceutical Development and Bioanalysis


Analytical Reference Standard for Balsalazide Impurity Profiling and Method Validation

Pharmaceutical QC and R&D laboratories require certified reference standards of N-[4-(Acetylamino)benzoyl]-beta-alanine to develop and validate stability-indicating HPLC methods for Balsalazide drug substance and finished product [1]. The compound serves as a critical marker for process-related impurity monitoring and degradation product identification, ensuring compliance with ICH guidelines for impurity control in ANDA submissions [1]. Its well-defined molecular identity (MW 250.25) and chromatographic behavior enable accurate quantification and method transfer across laboratories.

Isotope Dilution Internal Standard for Balsalazide Pharmacokinetic Studies

The deuterated analog, N-[4-(Acetylamino)benzoyl-d4]-β-alanine, is used as a stable isotope-labeled internal standard for the precise LC-MS/MS quantification of the unlabeled metabolite in plasma, urine, and fecal samples during clinical and preclinical pharmacokinetic studies of Balsalazide . The mass difference of +4 Da minimizes ion suppression/enhancement effects, enabling accurate measurement of the <12% urinary recovery observed in human studies [2].

In Vitro Pharmacology Screening for Off-Target Receptor Interactions

Researchers investigating the off-target pharmacology of Balsalazide or developing novel aminosalicylate prodrugs can utilize this compound to benchmark alpha-1A adrenergic receptor binding (Ki = 126–138 nM) and functional activity (EC50 = 275 nM) [3]. This quantitative data supports selectivity profiling and structure-activity relationship (SAR) studies aimed at minimizing unwanted receptor interactions in future drug candidates.

Reference Compound for D-Amino Acid Oxidase (DAO) Inhibition Assays

In neuroscience research focused on D-serine metabolism and NMDA receptor modulation, this compound provides a characterized, low-potency reference inhibitor of human DAO (IC50 = 900 µM with D-serine substrate) [4]. Its well-defined activity can serve as a benchmark control in enzymatic assays when evaluating novel DAO inhibitors or assessing the DAO inhibitory potential of other compounds.

Quote Request

Request a Quote for N-[4-(Acetylamino)benzoyl]-beta-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.